(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a pyrrolidinyl group. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronate ester or a boronic anhydride.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivative.
Substitution: The phenyl ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Boronate esters and boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives, depending on the reagents used.
Scientific Research Applications
(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and receptor modulators. The methoxy and pyrrolidinyl groups further enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methoxy and pyrrolidinyl groups, making it less specific in its interactions.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the pyrrolidinyl group, resulting in different chemical properties and reactivity.
2-(Pyrrolidino)phenylboronic acid: Contains a pyrrolidinyl group but lacks the methoxy group, leading to variations in its binding affinity and specificity.
Uniqueness
(2-Methoxy-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidinyl groups, which enhance its chemical reactivity and binding specificity. This makes it a versatile reagent in various chemical and biological applications.
Properties
Molecular Formula |
C11H16BNO3 |
---|---|
Molecular Weight |
221.06 g/mol |
IUPAC Name |
(2-methoxy-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO3/c1-16-11-8-9(13-6-2-3-7-13)4-5-10(11)12(14)15/h4-5,8,14-15H,2-3,6-7H2,1H3 |
InChI Key |
RTAYOQOQPDRVJK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.